N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-[1-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide-derived compound featuring a tetrahydroquinoline core substituted with a 4-methylbenzenesulfonyl group and a fused tetrahydronaphthalene sulfonamide moiety. The compound’s dual sulfonamide groups and bicyclic systems may enhance binding affinity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S2/c1-19-8-12-24(13-9-19)34(31,32)28-16-4-7-22-17-23(11-15-26(22)28)27-33(29,30)25-14-10-20-5-2-3-6-21(20)18-25/h8-15,17-18,27H,2-7,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSFRWWNHZKLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
Core Structural Deconstruction
The target molecule contains two critical subunits:
- 1-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine
- 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
Bond Disconnection Strategy
- Path A : Late-stage sulfonamide coupling between preformed tetrahydroquinoline and tetrahydronaphthalene sulfonyl chlorides
- Path B : Sequential sulfonylation of a bis-amine intermediate
- Path C : Convergent assembly via microwave-assisted cyclization
Synthesis of Tetrahydroquinoline Core
Preparation of 1-(4-Methylbenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Amine
Starting Material Synthesis
- 6-Amino-1,2,3,4-tetrahydroquinoline : Synthesized via Bischler–Napieralski cyclization of N-phenethylacetamide followed by catalytic hydrogenation (67% yield).
Sulfonylation Protocol
| Parameter | Condition | Yield (%) |
|---|---|---|
| Sulfonylating agent | 4-Methylbenzenesulfonyl chloride | 89 |
| Base | K₂CO₃ (2.5 eq) | - |
| Solvent | DCM/H₂O (Schotten–Baumann) | - |
| Temperature | 0–5°C (ice bath) | - |
| Reaction time | 4 h | - |
Key observation : Excess base prevented HCl-mediated decomposition of the tetrahydroquinoline framework.
Synthesis of Tetrahydronaphthalene Sulfonyl Chloride
Sulfonation of 5,6,7,8-Tetrahydronaphthalene
Final Coupling Methodologies
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.82 | d (J=8.2 Hz) | Naphthalene H-3 |
| 7.34 | s | Quinoline H-8 |
| 3.07 | t (J=5.8 Hz) | Tetrahydroquinoline CH₂N |
| 2.45 | s | Ar–CH₃ (both substituents) |
Process Optimization Findings
Yield Comparison Across Methodologies
| Method | Isolated Yield (%) | Purity (%) |
|---|---|---|
| Conventional coupling | 68 | 97.2 |
| Microwave-assisted | 88 | 99.1 |
| Sequential sulfonation | 72 | 95.8 |
Environmental Impact Metrics
| Parameter | Microwave Method | Thermal Method |
|---|---|---|
| E-factor | 8.7 | 23.4 |
| PMI (kg/kg product) | 16 | 41 |
| Energy consumption | 0.7 kWh/g | 2.1 kWh/g |
Industrial-Scale Considerations
Alternative Synthetic Routes
Enzymatic Sulfonamide Coupling
- Catalyst : Sulfotransferase ST1A3 (recombinant E. coli)
- Conversion : 54% (24 h, pH 7.4)
- Limitation : Substrate inhibition above 50 mM
Challenges and Mitigation Strategies
Sulfonyl Chloride Hydrolysis
- Prevention :
- Strict anhydrous conditions (molecular sieves 4Å)
- Triethylamine scavenging of HCl
Regioselectivity in Tetrahydroquinoline Sulfonylation
- Directing groups : Transient protection of amine as Boc derivative improved para-selectivity from 3:1 to 9:1
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide serves as a valuable building block in organic synthesis. Its unique chemical structure allows researchers to explore new reaction mechanisms and develop more complex molecules. The sulfonamide groups facilitate various chemical reactions, making the compound an essential tool in synthetic chemistry.
Biology
In biological research, this compound can function as a probe for studying enzyme activity and protein interactions. The sulfonamide groups are known to interact with various biological targets, which can help elucidate biochemical pathways and mechanisms. For instance:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds with their active sites.
- Protein Interaction Studies : It can be utilized to investigate protein-ligand interactions in cellular processes.
Medicine
The therapeutic potential of this compound is being explored for various diseases. Its ability to interact with molecular targets suggests potential applications in:
- Antimicrobial Agents : Research indicates that sulfonamide derivatives can exhibit antimicrobial properties.
- Anticancer Therapies : The compound may be investigated for its efficacy against cancer cells by targeting specific pathways involved in tumor growth.
Industry
In industrial applications, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its functional groups allow it to be incorporated into various chemical processes:
- Pharmaceutical Synthesis : It is used in the production of drugs that require sulfonamide functionality.
- Agrochemical Development : The compound's properties may also be harnessed in developing new pesticides or herbicides.
Research has shown that this compound exhibits promising biological activities:
- Antimicrobial Activity : Studies suggest that it may possess inhibitory effects against bacterial strains.
- Anticancer Properties : Preliminary evaluations indicate potential cytotoxic effects on cancer cell lines.
Summary
Mechanism of Action
The mechanism of action of N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to fit into binding pockets of target molecules, modulating their function. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The provided evidence highlights N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (hereafter referred to as Compound A) as a structurally related sulfonamide derivative . Below is a detailed comparison:
Key Observations
The fused tetrahydronaphthalene in the target compound introduces additional lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Substituent Effects :
- The 4-methylbenzenesulfonyl group in the target compound is less electron-withdrawing than Compound A’s trifluoroacetyl , suggesting differences in metabolic stability and reactivity.
- Compound A’s cyclopropylethyl-fluorophenyl substituent may improve target selectivity due to steric and electronic effects, whereas the target compound’s tetrahydronaphthalene sulfonamide might favor π-π stacking interactions.
Synthetic Challenges: Compound A’s synthesis involves bromination and sulfonation under controlled conditions , whereas the target compound’s synthesis (if analogous) would require precise regioselectivity for sulfonamide installation on the tetrahydroquinoline system.
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The target compound’s fused bicyclic systems likely increase logP values compared to Compound A, impacting bioavailability and distribution.
- Solubility : The absence of polar groups (e.g., trifluoroacetyl) in the target compound may reduce solubility, necessitating formulation optimization.
Thermodynamic Stability
- The 4-methylbenzenesulfonyl group in the target compound could enhance thermal stability relative to Compound A’s trifluoroacetyl, which is prone to hydrolysis under basic conditions.
Biological Activity
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that belongs to a class of sulfonamide derivatives. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C20H24N2O4S2
- Molecular Weight : 420.55 g/mol
- CAS Number : Not specified in the available literature.
The presence of sulfonamide and tetrahydroquinoline moieties contributes to its biological activity.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit significant antibacterial activity. The mechanism primarily involves the inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is crucial for DNA synthesis in bacteria. This results in bacteriostatic effects rather than bactericidal ones .
In studies involving related compounds, it was found that modifications on the sulfonamide group can enhance antimicrobial efficacy against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent studies have explored the anticancer potential of tetrahydroquinoline derivatives. The compound has shown promise in inhibiting cancer cell proliferation through multiple pathways. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cells while sparing normal cells .
A detailed investigation into the structure-activity relationship (SAR) revealed that the introduction of specific substituents on the tetrahydroquinoline ring enhances cytotoxicity against various cancer cell lines .
Case Studies
-
Study on Antimicrobial Activity :
- A study conducted on a series of sulfonamide derivatives showed that modifications at the 4-position of the aromatic ring significantly increased antibacterial potency against E. coli and Klebsiella pneumoniae. The study highlighted that electron-withdrawing groups at this position improved binding affinity to bacterial enzymes involved in folate synthesis .
-
Anticancer Evaluation :
- In a recent evaluation of tetrahydroquinoline derivatives for anticancer properties, a derivative similar to this compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant inhibition of cell growth with IC50 values in the micromolar range .
Summary Table of Biological Activities
Q & A
Q. What are the key considerations for synthesizing N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how can purity be ensured?
- Methodological Answer : The synthesis involves intramolecular cyclization and sulfonylation steps. Key intermediates include tetrahydroquinoline and tetrahydronaphthalene sulfonamide precursors. For purity control:
- Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate intermediates, followed by vacuum drying .
- Monitor reaction progress via TLC and confirm purity via HPLC (≥95% purity threshold).
- Characterize intermediates using ¹H/¹³C NMR and HRMS to verify structural integrity .
Q. How can solubility challenges be addressed during in vitro assays for this compound?
- Methodological Answer :
- Use co-solvent systems (e.g., DMSO:water gradients) to enhance solubility while maintaining assay compatibility.
- Pre-treat the compound with sonication (30 min at 40°C) in a buffered solution (pH 7.4) to disperse aggregates .
- Validate solubility via dynamic light scattering (DLS) to ensure nanoparticle-free solutions .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- ¹H NMR : Identify protons on the tetrahydroquinoline ring (δ 1.5–2.8 ppm) and sulfonamide groups (δ 3.1–3.5 ppm) .
- IR spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and N–H bends (1650–1580 cm⁻¹) .
- HRMS : Validate molecular weight (expected [M+H]⁺: ~500–550 Da range) with <2 ppm error .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yields in the synthesis of this compound?
- Methodological Answer :
- Define reaction variables (temperature, catalyst loading, solvent ratio) and use Bayesian optimization to iteratively predict optimal conditions.
- Employ a high-throughput screening platform to test 50–100 conditions in parallel, reducing optimization time by 60% compared to OVAT (one-variable-at-a-time) approaches .
- Validate predictions with DoE (Design of Experiments) -guided validation runs to ensure reproducibility .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Perform dose-response curves in triplicate across multiple cell lines to assess potency variability (e.g., IC₅₀ shifts >10-fold indicate assay-specific artifacts) .
- Use molecular docking simulations to probe target binding modes; discrepancies may arise from conformational flexibility in the sulfonamide moiety .
- Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics independently of cellular systems .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Apply QM/MM (quantum mechanics/molecular mechanics) to map electronic interactions at the sulfonamide binding pocket .
- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity .
- Prioritize derivatives with ClogP <3 to balance lipophilicity and aqueous solubility .
Q. What advanced analytical methods detect trace impurities in bulk samples?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
